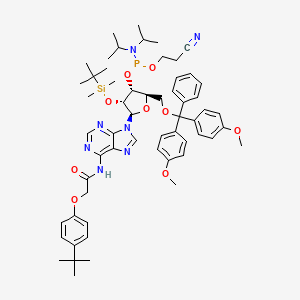

![molecular formula C6H12O6 B583995 D-[2-13C]tagatose CAS No. 478506-44-4](/img/structure/B583995.png)

D-[2-13C]tagatose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-tagatose is a naturally occurring monosaccharide, specifically a hexose . It is commonly found in dairy with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is used as a low-calorie sweetener and as an intermediate for synthesis of other optically active compounds .

Synthesis Analysis

D-tagatose is mainly produced through chemical and biological methods . The oxidoreductive pathway for D-tagatose production has been explored to enhance the thermodynamic equilibrium of the reactions . Tagatose production using immobilized biocatalyst has also been reported .Molecular Structure Analysis

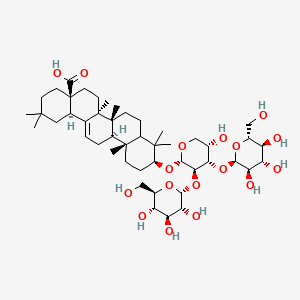

Tagatose is a white crystalline powder with a molecular formula of C6H12O6 and a molecular weight of 180.16 g/mol . The cyclic form of D-tagatose consists of α-D-tagato-2,6-pyranose (79%), β-D-tagato-2,6-pyranose (14%), α-D-tagato-2,5-furanose (2%), and β-D-tagato-2,6-furanose (5%) .Chemical Reactions Analysis

D-tagatose can negatively affect the growth of phytopathogenic oomycetes by inhibiting key enzymes of sugar metabolism . During the isomerization, the metal hydroxides perform two functions: isomerizing D-galactose to D-tagatose and degrading D-galactose into dicarbonyl compounds and acidic substances .Physical And Chemical Properties Analysis

Tagatose is a functional sweetener with a similar texture and sweetened capacity to sucrose but with only a third of the calories . It is a white crystalline powder .Wissenschaftliche Forschungsanwendungen

Low-Calorie Sweetener

D-tagatose is a low-calorie alternative to sucrose, a natural monosaccharide that is nearly as sweet . It has 92% of the sweetness of sucrose but only one-third of the calories . This makes it an ideal ingredient for low-calorie and dietetic food products .

Health-Promoting Properties

As a ketohexose, D-tagatose has disease-relieving and health-promoting properties . It can be used in functional foods and nutraceuticals to promote health and wellness .

Intermediate for Synthesis of Optically Active Compounds

D-tagatose can be used as an intermediate for the synthesis of other optically active compounds . This makes it valuable in the field of organic chemistry and pharmaceuticals .

Additive in Detergent, Cosmetic, and Pharmaceutical Formulation

D-tagatose can be used as an additive in detergent, cosmetic, and pharmaceutical formulation . Its unique properties can enhance the performance of these products .

Biocatalytic Isomerization Pathway

D-tagatose is mainly produced through chemical and biological methods . Biological methods use whole cells and isolated enzymes as catalysts under mild reaction conditions with few by-products and no pollution . This makes D-tagatose an important topic in related fields due to its high efficiency and environmental friendliness .

In Vitro Multienzyme Cascade Route for D-tagatose Synthesis

An in vitro multienzyme cascade route for D-tagatose synthesis from sucrose has been designed, which contains five enzymes . This novel method provides a more efficient and environmentally friendly way to produce D-tagatose .

Wirkmechanismus

Safety and Hazards

Tagatose is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization . The predominant side effects of tagatose are gastrointestinal disturbances associated with excessive consumption . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Biological methods have become a very important topic in related fields due to their high efficiency and environmental friendliness . The efficiency of D-tagatose production can be improved by engineering L-AIs . Further functional studies are discussed to promote the use of D-tagatose for sustainable crop protection .

Eigenschaften

IUPAC Name |

(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-OFGVUKJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[2-13C]tagatose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

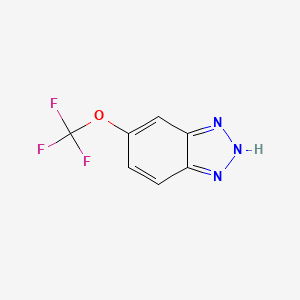

![D-[3-13C]Ribose](/img/structure/B583934.png)